molecular formula C21H14Cl2F3NOS B2607574 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide CAS No. 338398-65-5

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide

Cat. No.: B2607574
CAS No.: 338398-65-5
M. Wt: 456.3
InChI Key: HNJXOVZLIYGXPB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide ( 338398-65-5) is a synthetic benzamide derivative supplied for research and development purposes. With a molecular formula of C21H14Cl2F3NOS and a molecular weight of 456.30 g/mol, this compound is characterized by its distinct structural features incorporating dichlorophenyl and trifluoromethylphenylthioether groups . Benzamide derivatives are a significant class of compounds in medicinal chemistry with a broad spectrum of investigated biological activities . This specific structural framework is of high interest in early-stage drug discovery for the design and synthesis of novel molecules targeting various disease pathways. Researchers value this compound as a key intermediate or building block for the development of potential enzyme inhibitors, as seen in related compounds which have been explored as potent inhibitors of targets like the P2X7 receptor for inflammatory diseases and c-KIT kinase for oncology applications . Furthermore, structurally analogous dichlorobenzamide compounds have demonstrated high potency and selectivity as inhibitors of monoamine oxidase B (MAO-B), indicating potential for central nervous system research . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. Comprehensive product documentation, including handling and safety information, is available upon request.

Properties

IUPAC Name

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2F3NOS/c22-18-9-6-14(10-19(18)23)20(28)27-16-7-4-13(5-8-16)12-29-17-3-1-2-15(11-17)21(24,25)26/h1-11H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJXOVZLIYGXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been linked to enhanced activity against various pathogens, including bacteria and fungi . The presence of the sulfanyl group may also contribute to this activity by interfering with bacterial cell wall synthesis or function.
  • Cancer Research
    • The compound's structural analogs have shown promise in cancer treatment. Research suggests that modifications to the benzamide structure can lead to compounds that inhibit tumor growth by targeting specific pathways involved in cell proliferation . The incorporation of trifluoromethyl groups is often associated with improved potency and selectivity in cancer cell lines.
  • Antimalarial Potential
    • Similar compounds have been synthesized and evaluated for their antimalarial properties. The design of new derivatives based on established sulfonamide frameworks has led to promising results in inhibiting malaria parasites . Given its structural features, 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide may serve as a lead compound for further development in this area.

Antimicrobial Studies

A study published in RSC Advances reported on the synthesis and antimicrobial evaluation of novel derivatives related to benzamide structures. Compounds similar to this compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as new antibacterial agents .

Cancer Treatment Research

Research focused on benzamide derivatives has shown that modifications can enhance their efficacy against cancer cell lines. For example, a derivative with a similar structure was found to inhibit cell growth in vitro by inducing apoptosis in cancer cells through specific signaling pathways . This highlights the potential of this compound] as a candidate for further investigation in oncology.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzamide (CAS: Not specified)

  • Key Differences: Replaces the sulfanylmethyl (-SCH2-) group with a sulfinyl (-S(O)-) group and introduces a cyano (-CN) substituent on the phenyl ring.
  • The cyano group adds electron-withdrawing effects, possibly altering electronic distribution and binding affinity .

b. 3,5-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 56661-34-8)

  • Key Differences : Lacks the sulfanylmethylphenyl moiety and features 3,5-dichloro substitution on the benzamide.
  • Absence of the sulfanylmethyl group diminishes opportunities for hydrophobic or π-π interactions .

c. 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

  • Key Differences : Incorporates a hydroxyl (-OH) group on the benzamide and a 5-chloro substituent.
  • Impact : The hydroxyl group enables hydrogen bonding, increasing solubility but possibly reducing metabolic stability. The 5-chloro substitution shifts electronic effects compared to 3,4-dichloro derivatives .

d. 3,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide (CAS: 28843-57-4)

  • Key Differences : Replaces the sulfanylmethyl group with a sulfamoyl (-SO2NH2) group.
  • Impact : The sulfamoyl group is highly polar and capable of hydrogen bonding, significantly altering solubility and target engagement compared to the thioether linkage .
Physicochemical Properties
Property Main Compound 3,5-Dichloro Analogue Sulfamoyl Derivative
LogP (estimated) ~4.2 (high lipophilicity) ~3.8 ~2.5 (due to sulfamoyl)
Solubility (aq.) Low Moderate High
Metabolic Stability High (CF3, thioether) Moderate (no thioether) Low (sulfamoyl hydrolysis)
  • Thioether vs. Sulfone/Sulfoxide : The thioether in the main compound offers a balance of moderate polarity and resistance to oxidation compared to sulfone/sulfoxide derivatives .

Biological Activity

3,4-Dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, a compound with the molecular formula C21H14Cl2F3NOS, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Chlorine atoms : Positioned at the 3 and 4 positions of the benzamide.
  • Trifluoromethyl group : Attached to a phenyl ring, enhancing lipophilicity and potential biological activity.
  • Sulfanylmethyl linkage : Connecting two phenyl groups, which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study reported MIC values of 25.9 µM against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) isolates for related compounds .
  • Bactericidal Effects : The minimum bactericidal concentration (MBC) values being equal to MIC values suggest that these compounds are not only bacteriostatic but also bactericidal, effectively reducing bacterial viability below 70% .

Anti-inflammatory Potential

The compound's anti-inflammatory properties have been evaluated through various assays:

  • NF-κB Activation : Several derivatives showed the ability to attenuate lipopolysaccharide-induced NF-κB activation, indicating potential as anti-inflammatory agents .
  • Cell Viability Assays : The MTT assay demonstrated that certain compounds significantly decreased cell viability in inflammatory conditions, supporting their use in therapeutic contexts .

Understanding the mechanisms through which this compound exerts its effects is critical:

  • Inhibition of NF-κB Pathway : The inhibition of NF-κB may involve interference with its nuclear translocation or binding to DNA, which is crucial for inflammatory responses .
  • Potential Epigenetic Regulation : Some studies suggest that compounds may act through epigenetic mechanisms, altering gene expression related to inflammation and immune responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC against S. aureus: 25.9 µM
Bactericidal activity confirmed
Anti-inflammatoryInhibition of NF-κB activation
Significant decrease in cell viability

Case Study Analysis

In a notable case study involving similar compounds:

  • Researchers investigated a series of benzanilide derivatives and found that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced antimicrobial efficacy against resistant strains .
  • The structural modifications were correlated with increased lipophilicity and improved interaction with bacterial membranes.

Q & A

Q. What synthetic routes are most effective for producing 3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key intermediates include 4-(trifluoromethyl)benzoyl chloride and O-benzyl hydroxylamine HCl. Optimize yields by:
  • Using anhydrous acetonitrile as a solvent to minimize hydrolysis .
  • Employing potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and accelerate coupling .
  • Monitoring reaction progress via TLC or HPLC to adjust stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to amine derivatives) .
    Data Table :
Reaction ConditionYield (%)Purity (%)
Anhydrous CH₃CN, K₂CO₃7895
Non-polar solvent, NaHCO₃5285

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
    Include controls (e.g., DMSO vehicle) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:
  • Reproducibility checks : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Purity analysis : Use HPLC-MS to confirm >95% purity and rule out byproducts .
  • Structural analogs : Compare activity with derivatives (e.g., 4-chloro-N-[...]benzamide) to identify SAR trends .

Q. What advanced techniques are recommended for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Environmental fate : Use HPLC-MS to track degradation products in simulated aquatic systems (pH 7–9, 25°C).
  • Biotic interactions : Conduct microcosm studies with soil microbiota to assess biodegradation rates.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays .

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Combine biophysical and computational methods:
  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Molecular docking : Apply AutoDock Vina with crystal structures (e.g., PDB IDs) to predict binding poses .
  • Mutagenesis : Validate key residues (e.g., catalytic triad) via site-directed mutagenesis and activity assays .

Q. What strategies improve crystallographic analysis of this compound for structural confirmation?

  • Methodological Answer : Overcome challenges (e.g., low symmetry) via:
  • Solvent screening : Recrystallize from ethyl acetate/hexane mixtures to enhance crystal quality .
  • X-ray diffraction : Use synchrotron sources for high-resolution data (≤0.8 Å) .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., Cl···H contacts) to confirm packing motifs .

Methodological Considerations

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Answer : Use a staggered approach:

Broad range : Test 0.1–100 µM in initial screens.

Narrow range : Focus on IC₅₀/EC₅₀ values with 3-fold serial dilutions.

Selectivity profiling : Screen against related enzymes/cell lines (e.g., COX-1 vs. COX-2) .

Q. What analytical methods are critical for characterizing this compound’s stability under physiological conditions?

  • Answer : Employ:
  • pH stability : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours .
  • Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Answer : Solubility discrepancies often stem from:
  • Polymorphism : Use PXRD to identify crystalline forms .
  • LogP values : Calculate via HPLC-derived retention times (e.g., logP ≈ 3.5 for analogs) .
    Data Table :
SolventSolubility (mg/mL)
DMSO50
Water<0.1

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